2-Aminomethyl Substitution Delivers Sub-30 nM CETP Inhibitory Potency, Whereas 3-Substituted Analogs Lose >8-Fold Activity
In the CETP inhibitor series, 1,5-tetrahydronaphthyridines bearing a 2-aminomethyl substituent (e.g., compounds 21b and 21d) inhibited human plasma CETP with IC₅₀ values of 23 and 22 nM, respectively. When the aminomethyl group was relocated to the 3-position on the same tetrahydronaphthyridine core, potency dropped to >200 nM (Δ > 8-fold) [1]. This SAR was confirmed across multiple matched pairs, establishing that the 2-position is the sole productive vector for CETP pharmacophore engagement [1].
| Evidence Dimension | Human plasma CETP inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2-aminomethyl-1,5-tetrahydronaphthyridine derivatives: IC₅₀ = 22–23 nM |
| Comparator Or Baseline | 3-aminomethyl-1,5-tetrahydronaphthyridine analogs: IC₅₀ > 200 nM |
| Quantified Difference | ≥8.7-fold reduction in potency for 3-substituted regioisomer |
| Conditions | In vitro human plasma CETP assay; scintillation proximity readout; 4 h incubation |
Why This Matters
Procuring the 2-aminomethyl regioisomer is a prerequisite for achieving nanomolar CETP inhibition; ordering the 3-aminomethyl building block leads to a quantitative threshold failure in the primary SAR assay.
- [1] Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Bioorg. Med. Chem. Lett. 2012, 22 (9), 3056–3062. View Source
